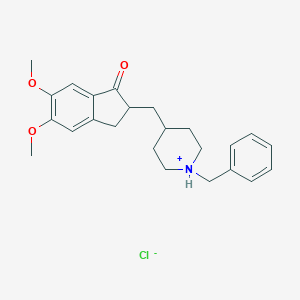

Donepezilhydrochlorid

Übersicht

Beschreibung

Donepezil hydrochloride is a medication primarily used to treat dementia related to Alzheimer’s disease. It is a reversible inhibitor of the enzyme acetylcholinesterase, which increases the concentration of acetylcholine in the brain, thereby improving cognitive function . Donepezil hydrochloride is marketed under the brand name Aricept and was first approved for medical use in the United States in 1996 .

Wissenschaftliche Forschungsanwendungen

Donepezil hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies involving acetylcholinesterase inhibitors.

Biology: Research focuses on its effects on neurotransmitter levels and brain function.

Medicine: Primarily used in the treatment of Alzheimer’s disease, it is also studied for its potential benefits in other neurodegenerative disorders

Industry: The compound is used in the pharmaceutical industry for the development of new drugs targeting cognitive impairments

Wirkmechanismus

Target of Action

Donepezil hydrochloride primarily targets acetylcholinesterase (AChE) , an enzyme responsible for the hydrolysis of acetylcholine . Acetylcholine is a key neurotransmitter in the brain, and its levels are diminished in neurodegenerative disorders such as Alzheimer’s disease . Donepezil also interacts with N-methyl-D-aspartate (NMDA) and σ1 receptors .

Mode of Action

Donepezil acts as a reversible and noncompetitive inhibitor of acetylcholinesterase . This results in enhanced cholinergic transmission, which is beneficial in managing the symptoms of dementia associated with Alzheimer’s disease .

Biochemical Pathways

Donepezil’s action on acetylcholinesterase leads to an increase in acetylcholine levels, affecting the cholinergic pathway . This pathway plays a crucial role in memory and learning processes, which are impaired in Alzheimer’s disease . Additionally, donepezil has been found to promote oligodendrocyte generation and remyelination , suggesting its potential role in treating CNS demyelinating diseases .

Pharmacokinetics

Donepezil exhibits 100% oral bioavailability , indicating that it is completely absorbed into the bloodstream when taken orally . It can easily cross the blood-brain barrier, making it effective in treating conditions related to the central nervous system . The biological half-life of donepezil is about 70 hours, allowing it to exert its effects over a prolonged period .

Result of Action

The primary molecular effect of donepezil’s action is the increased concentration of acetylcholine in the brain due to the inhibition of acetylcholinesterase . On a cellular level, donepezil has been shown to promote the differentiation of oligodendrocyte precursor cells into oligodendrocytes, facilitating the formation of myelin sheaths . This could potentially aid in the repair of myelin sheaths in vivo, providing therapeutic effects in demyelination conditions .

Action Environment

The efficacy and stability of donepezil can be influenced by various environmental factors. For instance, the presence of other medications can interfere with its action. Specifically, anticholinergic medications have the potential to interfere with the activity of cholinesterase inhibitors like donepezil Therefore, the patient’s medication regimen should be carefully considered when prescribing donepezil

Biochemische Analyse

Biochemical Properties

Donepezil hydrochloride is an acetylcholinesterase inhibitor . It increases the concentration of acetylcholine, a key neurotransmitter in the brain, by inhibiting the degradative enzyme acetylcholinesterase . This interaction with acetylcholinesterase is the primary biochemical reaction involving donepezil hydrochloride .

Cellular Effects

Donepezil hydrochloride has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to promote oligodendrocyte generation and remyelination, which are crucial for neuronal functions . It also has a neuroprotective effect against Aβ42 neurotoxicity .

Molecular Mechanism

The molecular mechanism of action of donepezil hydrochloride involves its binding to acetylcholinesterase, thereby inhibiting the enzyme and increasing the concentration of acetylcholine in the brain . This leads to improved cognitive function in patients with Alzheimer’s disease . In addition to this, other mechanisms of action of donepezil are possible, including the opposition of glutamate-induced excitatory transmission via downregulation of NMDA receptors and the regulation of amyloid proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, donepezil hydrochloride has been shown to have a half-life of approximately 3.5 hours . This indicates that the drug’s effects can change over time, with its impact decreasing as the drug is metabolized and eliminated from the body .

Dosage Effects in Animal Models

In animal models, the effects of donepezil hydrochloride have been shown to vary with different dosages. For instance, it has been reported that donepezil hydrochloride increased the mean peak drug concentration and area under the curve by 46% and 39%, respectively, through nasal route compared to the oral tablets of DH .

Metabolic Pathways

Donepezil hydrochloride is metabolized by first pass metabolism in the liver, primarily by CYP3A4, in addition to CYP2D6 . After this, O-dealkylation, hydroxylation, N-oxidation, hydrolysis, and O-glucuronidation occur, producing various metabolites with similar half-lives to the unchanged parent drug .

Transport and Distribution

The volume of distribution of donepezil hydrochloride is 11.8 ± 1.7 L/kg for a 5-mg dose and 11.6 ± 1.91 L/kg for a 10-mg dose . It is largely distributed in the extravascular compartments . Donepezil hydrochloride crosses the blood-brain barrier and cerebrospinal fluid concentrations at the above doses have been measured at 15.7% .

Subcellular Localization

This suggests that it may localize within brain cells, where it can interact with acetylcholinesterase to exert its effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Donepezil hydrochloride is synthesized through a multi-step process involving the reaction of 5,6-dimethoxy-2,3-dihydroinden-1-one with 1-benzyl-4-piperidone. The reaction conditions typically involve the use of solvents like methanol and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of donepezil hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps like crystallization and purification to obtain the final product in its hydrochloride salt form .

Analyse Chemischer Reaktionen

Types of Reactions: Donepezil hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Donepezil can be oxidized using mild oxidants like Chloramine-T in an acidic medium.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.

Substitution: Substitution reactions often use reagents like alkyl halides under basic conditions.

Major Products: The major products formed from these reactions include various metabolites that are studied for their pharmacokinetic properties .

Vergleich Mit ähnlichen Verbindungen

Galantamine: Another acetylcholinesterase inhibitor used for Alzheimer’s disease.

Rivastigmine: Also inhibits acetylcholinesterase and is used for similar indications.

Memantine: Works differently by blocking NMDA receptors but is often compared with donepezil in clinical settings

Uniqueness: Donepezil hydrochloride is unique due to its high selectivity for acetylcholinesterase and its long half-life, which allows for once-daily dosing. This makes it a preferred choice for many patients and healthcare providers .

Biologische Aktivität

Donepezil hydrochloride, marketed as Aricept, is a selective and reversible acetylcholinesterase inhibitor primarily used in the treatment of Alzheimer's disease (AD). This compound has garnered attention due to its ability to enhance cholinergic neurotransmission, which is crucial for cognitive function. The following sections delve into the biological activity of donepezil, including its mechanisms of action, efficacy in clinical studies, case studies highlighting its effects, and potential side effects.

Donepezil functions by inhibiting the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By preventing ACh degradation, donepezil increases the availability of ACh, thereby enhancing cholinergic signaling. Key mechanisms include:

- Inhibition of AChE : Donepezil selectively inhibits AChE in the brain, leading to increased acetylcholine levels and improved synaptic transmission.

- Neuroprotective Effects : Research indicates that donepezil may protect against glutamate-induced excitotoxicity and promote neurotrophic factors, contributing to neuronal health .

- Cerebrovascular Function : Donepezil may improve cerebral blood flow and vascular function, further supporting cognitive processes .

| Mechanism | Description |

|---|---|

| AChE Inhibition | Increases acetylcholine levels by preventing its breakdown. |

| Neuroprotection | Protects neurons from excitotoxicity and promotes neurotrophic factors. |

| Cerebrovascular Effects | Enhances blood flow in the brain, potentially improving cognitive function. |

Efficacy in Clinical Studies

Numerous clinical trials have established the efficacy of donepezil in improving cognitive function in patients with mild to moderate Alzheimer's disease. A pivotal study reported significant improvements across various cognitive assessments:

- ADAS-Cog : The Alzheimer's Disease Assessment Scale-Cognitive Subscale showed mean drug-placebo differences of 2.5 and 3.1 units for doses of 5 mg and 10 mg respectively (P < .001) .

- CIBIC Plus : Clinical improvement was observed in 32% and 38% of patients on 5 mg and 10 mg dosages compared to 18% on placebo .

- Mini-Mental State Examination (MMSE) : Improvements were noted with a mean difference of 1.0 and 1.3 units for the respective dosages (P < .004) .

Table 2: Summary of Clinical Trial Results

| Assessment Tool | Placebo Group | Donepezil 5 mg Group | Donepezil 10 mg Group |

|---|---|---|---|

| ADAS-Cog | N/A | +2.5 | +3.1 |

| CIBIC Plus | 18% | 32% | 38% |

| MMSE | N/A | +1.0 | +1.3 |

Case Studies

Case studies provide insights into both the therapeutic effects and potential adverse reactions associated with donepezil.

- Case Study on Toxicity : A 96-year-old female experienced altered mental status after an increase in donepezil dosage. Symptoms included confusion and bradycardia, which resolved after dosage adjustment .

- Extrapyramidal Symptoms : An elderly patient developed involuntary tremors and muscle tension after starting donepezil, suggesting possible extrapyramidal side effects .

- Long-term Use : In a long-term study involving patients with AD, donepezil demonstrated sustained cognitive benefits over extended periods without significant hepatotoxicity or adverse effects .

Table 3: Summary of Case Studies

Side Effects and Safety Profile

While donepezil is generally well-tolerated, some patients may experience side effects such as nausea, diarrhea, insomnia, and bradycardia. Notably, the incidence of adverse events is comparable to placebo groups . Importantly, donepezil has not been associated with significant hepatotoxicity or unexpected toxic reactions in clinical trials.

Table 4: Common Side Effects of Donepezil

| Side Effect | Incidence Rate |

|---|---|

| Nausea | Mild (Transient) |

| Diarrhea | Mild |

| Insomnia | Mild |

| Bradycardia | Rare |

Eigenschaften

IUPAC Name |

2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAIAVWHZJNZQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046698 | |

| Record name | Donepezil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120011-70-3, 142057-77-0 | |

| Record name | Donepezil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120011-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Donepezil hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120011703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Donepezil hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Donepezil hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=737535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Donepezil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-((1-(phenylmethyl)-4-piperidinyl)methyl)-, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+/- )- 2- [(1- Benzyl- 4- piperidyl)methyl]- 5,6- dimethoxy- 1- indanone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DONEPEZIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O2T2PJ89D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Donepezil Hydrochloride and how does it work?

A1: Donepezil hydrochloride is a reversible acetylcholinesterase inhibitor. [, ] It works by increasing the levels of acetylcholine, a neurotransmitter crucial for learning and memory, in the brain. This is achieved by inhibiting the enzyme acetylcholinesterase, which normally breaks down acetylcholine. [, , ]

Q2: What is the structural characterization of Donepezil Hydrochloride?

A2:

- Molecular Formula: C24H29NO3·HCl [, ]

- Molecular Weight: 415.96 g/mol []

- Spectroscopic Data: Donepezil Hydrochloride exhibits specific peaks in X-ray powder diffraction and infrared spectroscopy, indicating its polymorphic nature. []

Q3: What are the primary applications of Donepezil Hydrochloride?

A3: Donepezil hydrochloride is primarily used to treat the symptoms of mild to moderately severe Alzheimer's disease. [, ] It has also been investigated for its potential in treating vascular dementia, Parkinson’s disease dementia, and normal-tension glaucoma. [, , , ]

Q4: How effective is Donepezil Hydrochloride in treating Alzheimer’s disease?

A4: Clinical trials have demonstrated that donepezil hydrochloride can lead to statistically significant improvements in cognitive function in patients with mild to moderately severe Alzheimer's disease, as measured by scales such as the Alzheimer’s Disease Assessment Scale-Cognitive Subscale (ADAS-cog) and the Mini-Mental State Examination (MMSE). [, , ]

Q5: How does Donepezil Hydrochloride affect the cholinergic system?

A5: Donepezil hydrochloride enhances the function of the cholinergic system by inhibiting acetylcholinesterase, thus increasing acetylcholine levels. Studies on APP transgenic mice have shown that donepezil can improve learning and memory, potentially by reducing acetylcholinesterase content, increasing choline acetyltransferase activity, and increasing acetylcholine content in the hippocampus and cortex. []

Q6: Has Donepezil Hydrochloride demonstrated efficacy in treating conditions other than Alzheimer’s disease?

A6:

- Vascular Dementia: Research suggests that donepezil hydrochloride may offer benefits for vascular dementia, showing potential in improving cognitive function, daily living activities, and potentially influencing insulin-like growth factor-1 (IGF-1) levels. [, , , ]

- Parkinson’s Disease Dementia: Studies suggest that Donepezil Hydrochloride, combined with Butylphthalide soft capsules, might improve cognitive function, neurological impairment, and daily living abilities in patients with Parkinson’s disease dementia. []

- Normal-Tension Glaucoma: A pilot study indicated that Donepezil Hydrochloride might help preserve visual fields, optic nerve head blood flow, and regional cerebral blood flow in patients with normal-tension glaucoma exhibiting Alzheimer's-like cerebral blood flow patterns. []

Q7: Are there specific biomarkers being researched to predict the efficacy of Donepezil Hydrochloride?

A7: Research on biomarkers for predicting donepezil hydrochloride's efficacy is ongoing. One area of investigation is the ApoE genotype. Studies suggest a link between ApoE genotype and the drug's effectiveness, indicating that ApoE ε4 allele carriers might experience greater benefits compared to the ε3/ε3 group. [, ]

Q8: What analytical methods are employed in the characterization and quantification of Donepezil Hydrochloride?

A8: Several analytical methods are utilized in studying donepezil hydrochloride:

- High-Performance Liquid Chromatography (HPLC): HPLC, particularly Reverse Phase HPLC (RP-HPLC), is widely used for quantifying donepezil hydrochloride in various forms, including bulk drug substances and pharmaceutical formulations. [, , ]

- Inductively Coupled Plasma – Optical Emission Spectroscopy (ICP-OES): ICP-OES is employed to determine the presence of trace elements like platinum and palladium in Donepezil Hydrochloride raw materials, ensuring its quality and purity. []

- High-Performance Thin Layer Chromatography (HPTLC): HPTLC, often paired with densitometric detection, is used for simultaneous determination and stability-indicating analysis of Donepezil Hydrochloride and other drugs in formulations like nasal gels. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.